

# An In-depth Technical Guide to 2,3-Dimethoxyphenylboronic Acid

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## Compound of Interest

Compound Name: 2,3-Dimethoxyphenylboronic acid

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This guide provides comprehensive technical information on **2,3-Dimethoxyphenylboronic acid**, a versatile reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules, including pharmaceuticals and functional materials.

## Core Properties and Data

**2,3-Dimethoxyphenylboronic acid** is an organoboron compound that is a stable, crystalline solid at room temperature. The presence of the boronic acid functional group allows it to participate in a variety of chemical transformations.

For ease of reference and comparison, the key quantitative properties of **2,3-Dimethoxyphenylboronic acid** are summarized in the table below.

Property	Value	Reference
Molecular Weight	181.98 g/mol	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BO <sub>4</sub>	[1][2][4]
Melting Point	67-71 °C	[1][2]
CAS Number	40972-86-9	[1][2]
InChI Key	VREWSCMOGIXMDQ-UHFFFAOYSA-N	[1][2]
SMILES String	COc1cccc(B(O)O)c1OC	[1][2]
Assay	97%	[1][2]

## Experimental Protocols

The primary application of **2,3-Dimethoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2,3-Dimethoxyphenylboronic acid** with an aryl bromide. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5][6]

Materials:

- **2,3-Dimethoxyphenylboronic acid**
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

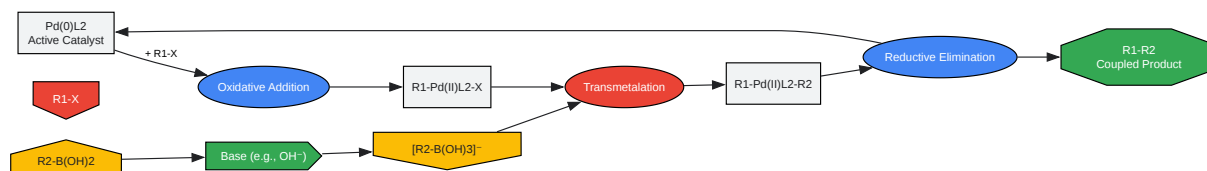
- Toluene
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a 50 mL round-bottom flask, add **2,3-Dimethoxyphenylboronic acid** (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
- **Solvent and Base Addition:** Add potassium carbonate (2.0 mmol) to the flask, followed by a 4:1 mixture of toluene and water (10 mL).
- **Inerting the Atmosphere:** The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the flask three times.
- **Reaction:** The reaction mixture is stirred vigorously and heated to reflux (approximately 90-100 °C) for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

## Visualizations

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation involving boronic acids.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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